molecular formula C8H7F2NO B1456873 2,6-Difluoro-4-methylbenzamide CAS No. 1803825-31-1

2,6-Difluoro-4-methylbenzamide

Cat. No.: B1456873
CAS No.: 1803825-31-1
M. Wt: 171.14 g/mol
InChI Key: HSZIVHRIPSIVKH-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylbenzamide: is an organic compound with the molecular formula C8H7F2NO . It is a derivative of benzamide, where two fluorine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoro-4-methylbenzoic acid.

    Amidation Reaction: The benzoic acid is then converted to the corresponding benzamide through an amidation reaction. .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale amidation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,6-Difluoro-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2,6-Difluoro-4-methylbenzamide is used as an intermediate in the synthesis of various fluorinated organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes and proteins. Its fluorinated structure can enhance binding affinity and specificity towards biological targets .

Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anti-inflammatory and antimicrobial agent. Its ability to inhibit certain enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with proteins and enzymes. This can lead to the inhibition of enzyme activity or modulation of protein function. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thereby inhibiting enzymatic reactions .

Comparison with Similar Compounds

Uniqueness: 2,6-Difluoro-4-methylbenzamide is unique due to the specific positioning of the fluorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,6-difluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZIVHRIPSIVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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